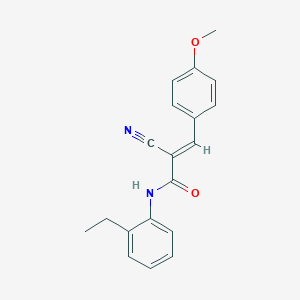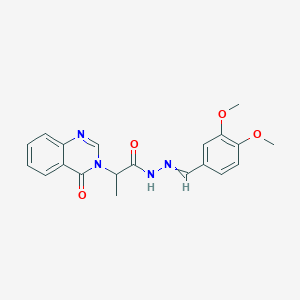
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the inhibition of specific enzymes involved in cellular signaling pathways. This inhibition can lead to downstream effects on various cellular processes, including cell cycle progression, apoptosis, and gene expression. The exact mechanism of action may vary depending on the specific enzyme targeted and the cellular context.
Biochemical and Physiological Effects
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy. It has also been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is its specificity for certain enzymes, allowing for targeted inhibition of specific cellular pathways. It also has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in autoimmune diseases and inflammatory disorders, where it may modulate immune responses and inflammation. Additionally, further research is needed to better understand the mechanism of action and potential off-target effects of this compound.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-ethylphenylamine and 4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
Applications De Recherche Scientifique
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play a critical role in cellular signaling pathways. This inhibition can lead to a variety of physiological effects, including cell cycle arrest and apoptosis.
Propriétés
Nom du produit |
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
Clé InChI |
HXORABOFKYPHMA-FOWTUZBSSA-N |
SMILES isomérique |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)


![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)
![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)


![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
